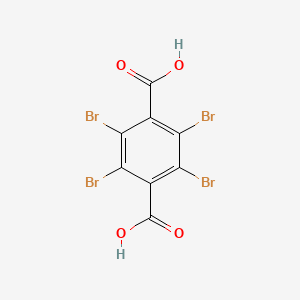
Ácido tetrabromotereftálico
Descripción general
Descripción
Tetrabromoterephthalic acid is a brominated aromatic dicarboxylic acid with the molecular formula C8H2Br4O4. It is primarily used as a monomer for the synthesis of flame retardant polyesters . The compound is characterized by its high bromine content, which imparts flame retardant properties to the materials it is incorporated into .
Aplicaciones Científicas De Investigación
Tetrabromoterephthalic acid has several scientific research applications:
Mecanismo De Acción
Target of Action
Tetrabromoterephthalic acid is primarily used as a monomer for the synthesis of flame retardant polyesters . The primary targets of its action are therefore the polyester molecules that it helps to form.
Mode of Action
It is known to be an active reagent for the preparation of copper tetrabromoterephthalate imidazolle/pyridine complexes . This suggests that it may interact with its targets through complex formation, leading to changes in the physical and chemical properties of the target molecules.
Biochemical Pathways
Tetrabromoterephthalic acid is involved in the synthesis of flame retardant polyesters . It is also used in the formation of cadmium coordination polymers . .
Result of Action
The primary result of Tetrabromoterephthalic acid’s action is the formation of flame retardant polyesters . These polyesters have enhanced resistance to combustion, making them useful in a variety of applications where fire safety is a concern.
Action Environment
The action of Tetrabromoterephthalic acid is influenced by various environmental factors. For example, its solubility in different solvents can affect its reactivity and efficacy . Additionally, its stability may be influenced by factors such as temperature and pH.
Análisis Bioquímico
Biochemical Properties
Tetrabromoterephthalic acid plays a significant role in biochemical reactions due to its ability to participate in both hydrogen bonding and halogen bonding. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, tetrabromoterephthalic acid has been used to prepare copper tetrabromoterephthalate imidazole/pyridine complexes
Cellular Effects
Tetrabromoterephthalic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with biomolecules can affect cell function by altering the activity of specific enzymes and proteins. For example, tetrabromoterephthalic acid has been shown to participate in hydrogen bonding and halogen bonding, which can impact cellular signaling pathways and gene expression . These interactions can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, tetrabromoterephthalic acid exerts its effects through binding interactions with biomolecules. The compound’s ability to form hydrogen bonds and halogen bonds allows it to interact with various enzymes and proteins, leading to enzyme inhibition or activation. For instance, tetrabromoterephthalic acid can form complexes with pyridyl-containing co-formers through hydrogen bonding and halogen bonding, which can influence the activity of these biomolecules . Additionally, these interactions can lead to changes in gene expression, further affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrabromoterephthalic acid can change over time due to its stability and degradation. The compound is known for its high thermal stability, with a melting point of approximately 350°C . Over time, tetrabromoterephthalic acid may undergo degradation, which can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability and degradation can influence its effectiveness in biochemical applications.
Dosage Effects in Animal Models
The effects of tetrabromoterephthalic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing the activity of specific enzymes or proteins. At high doses, tetrabromoterephthalic acid can exhibit toxic or adverse effects. For instance, high doses of the compound may lead to enzyme inhibition or disruption of cellular signaling pathways, resulting in negative impacts on cellular function . It is essential to determine the appropriate dosage to maximize the compound’s benefits while minimizing potential adverse effects.
Metabolic Pathways
Tetrabromoterephthalic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical functions. The compound’s ability to form stable complexes with biomolecules allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels. For example, tetrabromoterephthalic acid can interact with enzymes involved in the synthesis of flame retardant polyesters, affecting the overall metabolic pathway
Transport and Distribution
Within cells and tissues, tetrabromoterephthalic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. For instance, tetrabromoterephthalic acid can interact with transporters that facilitate its movement across cell membranes, affecting its distribution within the cell . Additionally, binding proteins can help localize the compound to specific cellular compartments, enhancing its biochemical functions.
Subcellular Localization
Tetrabromoterephthalic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form stable complexes with biomolecules allows it to be localized within specific cellular compartments, where it can exert its biochemical effects. For example, tetrabromoterephthalic acid can be directed to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabromoterephthalic acid can be synthesized from terephthalic acid through a bromination reaction. The process involves the use of bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction typically proceeds as follows:
- Dissolve terephthalic acid in a suitable solvent, such as acetic acid.
- Add bromine slowly to the solution while maintaining the temperature between 0°C and 5°C.
- After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Filter the precipitated tetrabromoterephthalic acid and wash with cold water to remove any impurities.
- Dry the product under vacuum to obtain pure tetrabromoterephthalic acid.
Industrial Production Methods
In an industrial setting, the production of tetrabromoterephthalic acid follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and bromine addition to ensure high yield and purity. The product is then subjected to purification steps, including recrystallization and drying, to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabromoterephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in tetrabromoterephthalic acid can be substituted with other functional groups, such as amino or hydroxyl groups, under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful intermediates in polymer synthesis.
Hydrogen Bonding: Tetrabromoterephthalic acid forms strong hydrogen bonds with various N-heterocycles, leading to the formation of multi-component molecular solids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Esterification: Alcohols, such as methanol or ethanol, are used in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
Terephthalic Acid: A non-brominated aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET) and other polymers.
2,3,5,6-Tetrabromo-p-xylene: A brominated aromatic compound similar to tetrabromoterephthalic acid but with methyl groups instead of carboxylic acid groups.
2,5-Dibromoterephthalic Acid: A brominated terephthalic acid derivative with two bromine atoms instead of four.
Uniqueness
Tetrabromoterephthalic acid is unique due to its high bromine content, which imparts superior flame retardant properties compared to other similar compounds . Its ability to form strong hydrogen bonds and stable complexes with various molecules also makes it valuable in supramolecular chemistry and material science .
Propiedades
IUPAC Name |
2,3,5,6-tetrabromoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXPXUDJXYVOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)C(=O)O)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279357 | |
| Record name | Tetrabromoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-70-1 | |
| Record name | 5411-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrabromoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabromoterephthalic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrabromoterephthalic acid?
A1: The molecular formula of tetrabromoterephthalic acid is C8H2Br4O4. Its molecular weight is 485.88 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize H2TBTA and its complexes?
A2: Researchers commonly employ single-crystal X-ray diffraction analysis, elemental analysis, infrared spectroscopy (IR), and thermogravimetric analysis (TGA) to characterize H2TBTA and the complexes it forms. [, , ]
Q3: What types of intermolecular interactions are frequently observed in crystal structures containing H2TBTA?
A3: H2TBTA readily engages in halogen bonding (Br···Br, Br···O, Br···π), hydrogen bonding (O–H⋯Br, C–H⋯Br, C–H⋯O), and π-π stacking interactions. These interactions are crucial for directing the self-assembly processes and dictating the final architectures of H2TBTA-based materials. [, , , , ]
Q4: How does the choice of solvent influence the crystal structures formed by H2TBTA?
A4: The solvent plays a significant role in determining the final crystal structure of H2TBTA complexes. Different solvents can participate in varying degrees of hydrogen bonding and other intermolecular interactions, affecting the self-assembly process and resulting in distinct structural motifs. [, , ]
Q5: What is the general thermal stability of H2TBTA-based coordination polymers?
A5: Thermogravimetric analysis (TGA) reveals that H2TBTA-based coordination polymers generally exhibit good thermal stability, often remaining stable up to temperatures exceeding 200 °C. The specific decomposition temperature depends on the metal ions and other ligands present in the framework. [, , , , ]
Q6: Have any catalytic applications been explored for H2TBTA-based coordination polymers?
A6: Yes, researchers have investigated the potential of H2TBTA-based coordination polymers as catalysts for the degradation of organic pollutants. Notably, some complexes have shown promising activity in photo-Fenton-like processes for the degradation of dyes like Congo red and methyl orange. [, , ]
Q7: Have computational methods been employed to study H2TBTA and its complexes?
A7: Yes, Density Functional Theory (DFT) calculations have been used to investigate the electronic structure, band gap, and intermolecular interactions in H2TBTA co-crystals, providing insights into their optoelectronic properties. []
Q8: How does the presence of bromine atoms in H2TBTA influence its coordination behavior?
A8: The bromine atoms in H2TBTA contribute significantly to its coordination behavior by engaging in halogen bonding interactions. These interactions, often working synergistically with other non-covalent forces, play a crucial role in dictating the final structure and properties of the resulting metal-organic frameworks. [, , ]
Q9: What is known about the environmental impact and degradation pathways of H2TBTA and its complexes?
A9: Limited information is available regarding the environmental fate and ecotoxicological effects of H2TBTA-based materials. Further research is needed to assess their persistence, bioaccumulation potential, and any potential risks they might pose to ecosystems.
Q10: What analytical techniques are employed to quantify H2TBTA in different matrices?
A10: While specific studies on quantifying H2TBTA in complex matrices are limited within the provided research, techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with suitable detectors (e.g., UV-Vis, mass spectrometry) could be employed for this purpose. Analytical method validation would be crucial to ensure accuracy, precision, and specificity in quantifying H2TBTA.
Q11: What are the potential applications of H2TBTA-based materials in various fields?
A11: H2TBTA-based materials hold potential applications in various fields, including:
- Gas storage and separation: The porous nature of some H2TBTA-based MOFs makes them attractive for gas storage and separation applications. []
- Sensing: The luminescent properties of certain H2TBTA-based coordination polymers make them suitable for sensing applications. They have shown promise in detecting specific analytes, including metal ions, nitroaromatics, and small organic molecules. [, , ]
- Optoelectronics: The presence of bromine and the extended conjugated systems in H2TBTA offer potential for developing optoelectronic materials. Research has shown promising results in utilizing H2TBTA co-crystals for light emission and photo-responsive device fabrication. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


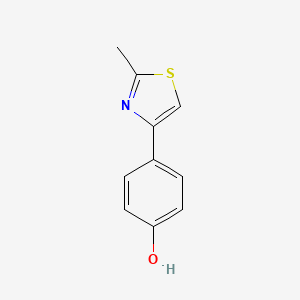
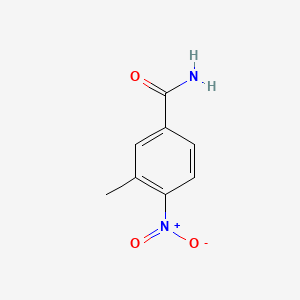
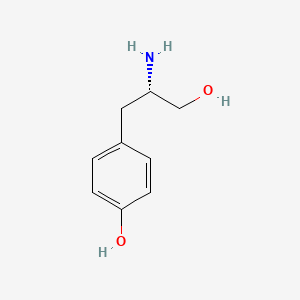
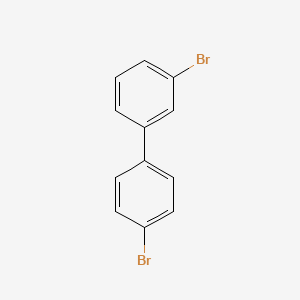
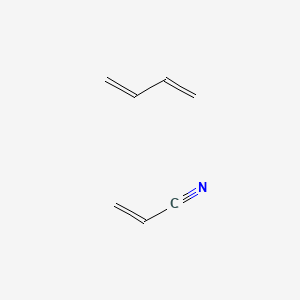
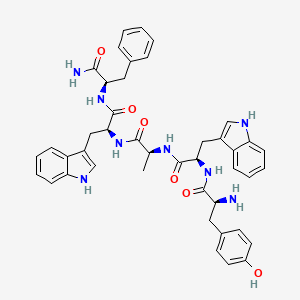
![3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B1581366.png)
![carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;phenol](/img/structure/B1581368.png)
![Disodium;5-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1581371.png)
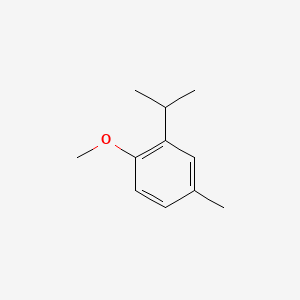
![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)
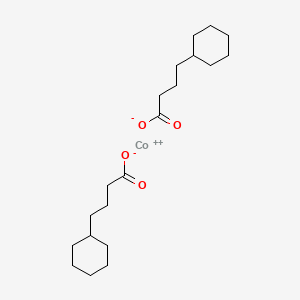
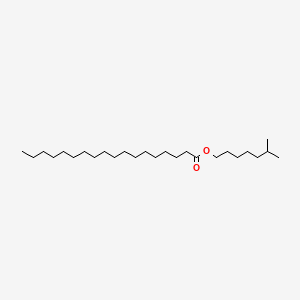
![Disodium 3-[[4'-[[6-amino-1-hydroxy-3-sulphonato-2-naphthyl]azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-1-sulphonate](/img/structure/B1581379.png)
